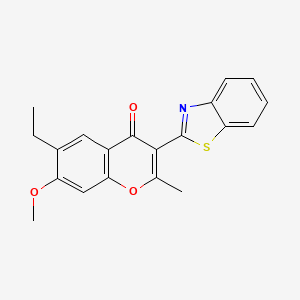

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity and are used in various fields such as biochemistry and medicinal chemistry .

Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Scientific Research Applications

Antibacterial Agents

Compounds with the 3-(1,3-benzothiazol-2-yl) structure have been synthesized and studied for their potential as antibacterial agents . In particular, 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3 H )-ones have shown promising results in vitro against a panel of Gram-positive and Gram-negative bacteria . The compounds were found to manifest profound antimicrobial activity .

Anti-tubercular Compounds

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have been reported . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . This methodology provides a foundation for the design and synthesis of new compounds with potential biological activity.

Synthesis of New Compounds

New 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3 H )-one compounds have been synthesized and screened for their inherent antibacterial potential . The outcome of rigorous QSAR studies reveals that some of these compounds are identified as most potent antibacterial agents .

Catalyst Screening

The compound has been used in catalyst screening experiments . Different acids were tried, and TsOH·H2O was chosen as a catalyst for solvent screening in terms of yield .

Drug Resistance Studies

Benzothiazole derivatives have been studied in the context of drug resistance . Understanding the mechanism of resistance of anti-TB drugs is crucial for the development of new, more effective treatments .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been associated with antitumor, antibacterial, and anticonvulsant activities Similar compounds have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

A computational study on similar compounds has been carried out for the prediction of pharmacokinetic properties .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, including antitumor, antibacterial, and anticonvulsant activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S/c1-4-12-9-13-16(10-15(12)23-3)24-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)25-20/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTKYJJZVLWBKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2412986.png)

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)

![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)